Cas no 58274-32-1 (Benzene,(chloromethyl)[2-(trichlorosilyl)ethyl]-)
58274-32-1 structure
Product Name:Benzene,(chloromethyl)[2-(trichlorosilyl)ethyl]-
CAS-nummer:58274-32-1
MF:C9H10Cl4Si
MW:288.073199748993
MDL:MFCD00054201
CID:368864
Update Time:2025-10-28
Benzene,(chloromethyl)[2-(trichlorosilyl)ethyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,(chloromethyl)[2-(trichlorosilyl)ethyl]-
- ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE
- ((CHLOROMETHYL)PHENYLETHYL)-TRICHLOROSILANE
- ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE MIXED M-, P-ISOMERS
- [(Chloromethyl)phenylethyl]trichlorosilane
- 1-Trichlorosilyl-2-(p,m-chloromethylphenyl) ethane
- trichloro{2-[2-(chloromethyl)phenyl]ethyl}silane
- ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE in stock Factory
- Trichloro{2-[4-(chloromethyl)phenyl]ethyl}silane
- trichloro[2-[(chloromethyl)phenyl]ethyl]silane
- ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE, MIXED M,P ISOMERS
- 1-TRICHLOROSILYL-2-(P-CHLORO-M-METHYLPHENYL)ETHANE
- 1-Trichlorosilyl-2-[(chloromethyl)phenyl]ethane
-
- MDL: MFCD00054201
- Inchi: 1S/C9H10Cl4Si/c10-7-9-3-1-8(2-4-9)5-6-14(11,12)13/h1-4H,5-7H2
- InChI-sleutel: KDXKVFHCTVZSJB-UHFFFAOYSA-N
- LACHT: [Si](Cl)(Cl)(Cl)CCC1=CC=C(CCl)C=C1
Berekende eigenschappen
- Exacte massa: 285.93100
- Monoisotopische massa: 285.930588
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 169
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0
Experimentele eigenschappen
- Kleur/vorm: 透明至稻草液体带有刺鼻的 气味
- Dichtheid: 1.32
- Kookpunt: 111 °C
- Vlampunt: >110°C
- Brekindex: 1.538
- PSA: 0.00000
- LogboekP: 4.62320
Benzene,(chloromethyl)[2-(trichlorosilyl)ethyl]- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 2987
- Code gevarencategorie: 34-36/37/38
- Veiligheidsinstructies: S26; S36/37/39
- Risicozinnen:R34
- TSCA:Yes
Benzene,(chloromethyl)[2-(trichlorosilyl)ethyl]- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | S16875-25g |
1-Trichlorosilyl-2-(p,m-chloromethylphenyl) ethane |
58274-32-1 | 25g |
£85.00 | 2022-02-28 | ||
| Fluorochem | S16875-100g |
1-Trichlorosilyl-2-(p,m-chloromethylphenyl) ethane |
58274-32-1 | 100g |
£270.00 | 2022-02-28 | ||
| abcr | AB110960-25 g |
[(Chloromethyl)phenylethyl]trichlorosilane, mixed m,p isomers |
58274-32-1 | 25 g |
€181.40 | 2023-07-20 | ||
| abcr | AB110960-25g |
[(Chloromethyl)phenylethyl]trichlorosilane, mixed m,p isomers; . |
58274-32-1 | 25g |
€330.00 | 2025-08-06 | ||
| 1PlusChem | 1P00E9K6-25g |
((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE |
58274-32-1 | 97% | 25g |
$267.00 | 2023-12-16 | |
| 1PlusChem | 1P00E9K6-100g |
((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE |
58274-32-1 | 97% | 100g |
$798.00 | 2023-12-16 | |
| A2B Chem LLC | AG64774-25g |
((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE |
58274-32-1 | 97% | 25g |
$280.00 | 2024-04-19 | |
| A2B Chem LLC | AG64774-100g |
((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE |
58274-32-1 | 97% | 100g |
$835.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809337-100g |
Trichloro-[2-[4-(chloromethyl)phenyl]ethyl]silane |
58274-32-1 | 97% | 100g |
¥7745.00 | 2025-08-06 | |
| Aaron | AR00E9SI-25g |
((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE |
58274-32-1 | 97% | 25g |
$275.00 | 2025-08-06 |
Benzene,(chloromethyl)[2-(trichlorosilyl)ethyl]- Gerelateerde literatuur
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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